

# ethyl mandelate CAS number and chemical structure

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## Compound of Interest

Compound Name: Ethyl mandelate

Cat. No.: B3425597

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An In-depth Technical Guide to **Ethyl Mandelate** for Researchers and Drug Development Professionals

## Introduction

**Ethyl mandelate**, the ethyl ester of mandelic acid, is a significant chiral building block in synthetic organic chemistry and pharmaceutical development.<sup>[1]</sup> Its utility stems from the presence of a stereogenic center, which makes it a valuable intermediate for the asymmetric synthesis of various bioactive molecules and pharmaceuticals.<sup>[1][2]</sup> This guide provides a comprehensive overview of **ethyl mandelate**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and drug discovery.

## Chemical Structure and Identification

**Ethyl mandelate** possesses a phenyl group and an ester functional group attached to a chiral carbon center. The chemical structure and identifying information are provided below.

Chemical Structure:

Caption: Workflow for the synthesis of **ethyl mandelate** via Fischer esterification.

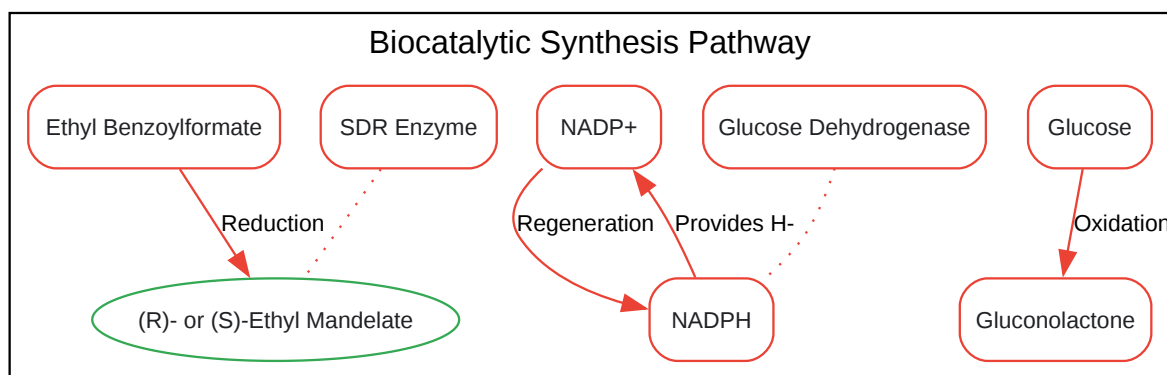
## Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for producing enantiopure **ethyl mandelate**. Short-chain dehydrogenases/reductases (SDRs) can be used for this purpose. [2] Experimental Protocol: Biocatalytic Reduction of Ethyl Benzoylformate

- Materials:
  - Ethyl benzoylformate (substrate)
  - Short-chain dehydrogenase/reductase (SDR) enzyme
  - Cofactor (e.g., NADH or NADPH)
  - Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
  - Buffer solution (e.g., phosphate buffer, pH 7.0)
  - Ethyl acetate (for extraction)
- Procedure:
  - Prepare a reaction mixture in a temperature-controlled vessel containing the buffer solution, ethyl benzoylformate, the SDR enzyme, the cofactor, and the components of the cofactor regeneration system.
  - Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
  - Monitor the progress of the reaction by taking samples periodically and analyzing them using chiral HPLC or GC to determine the conversion and enantiomeric excess.
  - Once the reaction reaches the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent or by heat).
  - Extract the product, **ethyl mandelate**, from the aqueous reaction mixture using an organic solvent like ethyl acetate.
  - Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

- Purify the product if necessary, typically by column chromatography.

The logical relationship in this biocatalytic system is depicted below.



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Caption: Cofactor regeneration in the biocatalytic synthesis of **ethyl mandelate**.

## Applications in Drug Development and Research

**Ethyl mandelate** is a versatile intermediate with several key applications.

- **Chiral Building Block:** As a chiral molecule, it is invaluable in the synthesis of enantiomerically pure pharmaceuticals. [1]The stereochemistry of a drug is often critical to its efficacy and safety, and **ethyl mandelate** provides a readily available source of a specific stereocenter. It is used in the formulation of anti-inflammatory and analgesic medications.
- **Chiral Resolution:** Enantiomers of **ethyl mandelate** can be used as chiral resolving agents to separate racemic mixtures of other compounds.
- **Flavor and Fragrance:** Due to its pleasant aroma, it is also used in the food and cosmetic industries as a flavoring or fragrance agent.

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **ethyl mandelate**.

Spectroscopy Type	Key Features and Observations	Reference
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CH(OH)-) (singlet, ~5.1 ppm), the methylene protons of the ethyl group (-OCH <sub>2</sub> CH <sub>3</sub> ) (quartet, ~4.2 ppm), and the methyl protons of the ethyl group (-OCH <sub>2</sub> CH <sub>3</sub> ) (triplet, ~1.2 ppm). The hydroxyl proton (-OH) shows a broad signal.	
IR Spectroscopy	Characteristic absorption bands for the hydroxyl group (-OH stretch, ~3400-3500 cm <sup>-1</sup> ), the carbonyl group of the ester (C=O stretch, ~1730 cm <sup>-1</sup> ), and C-H stretches of the aromatic ring (~3000-3100 cm <sup>-1</sup> ).	
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M <sup>+</sup> ) corresponding to its molecular weight, along with characteristic fragmentation patterns.	

This technical guide provides foundational information for professionals working with **ethyl mandelate**. For specific applications, further consultation of detailed research articles and safety data sheets is recommended.

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## References

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